molecular formula C10H21N B1218579 Propylhexedrine CAS No. 101-40-6

Propylhexedrine

Cat. No.: B1218579
CAS No.: 101-40-6
M. Wt: 155.28 g/mol
InChI Key: JCRIVQIOJSSCQD-UHFFFAOYSA-N
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Scientific Research Applications

Propylhexedrine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other compounds.

    Biology: Studied for its effects on neurotransmitter release and receptor interactions.

    Medicine: Investigated for its potential use in treating nasal congestion and other respiratory conditions.

    Industry: Utilized in the production of nasal decongestant inhalers.

Safety and Hazards

The FDA warns that abuse and misuse of the over-the-counter nasal decongestant propylhexedrine can cause serious heart and mental health problems, disability, or death . Only use this compound according to the directions on the Drug Facts label .

Future Directions

While propylhexedrine is currently used as a nasal decongestant, its abuse potential has led to a number of cases of misuse and abuse . Future research and regulations may focus on mitigating these risks while maintaining its therapeutic benefits .

Biochemical Analysis

Biochemical Properties

Propylhexedrine plays a significant role in biochemical reactions by acting as a norepinephrine and dopamine releaser in the central nervous system. It interacts with various biomolecules, including synaptic vesicular amine transporters and trace amine-associated receptors . The interaction with these transporters causes the release of neurotransmitters such as norepinephrine, dopamine, and serotonin from vesicles into the cytoplasm and subsequently into the synapse . This release leads to physiological effects such as increased heart rate, blood pressure, and bronchodilation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s action on norepinephrine and dopamine transporters results in increased levels of these neurotransmitters in the synaptic cleft, which can affect neuronal signaling and communication . Additionally, this compound’s impact on serotonin transporters can influence mood and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects by causing the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow . This inversion leads to the release of these neurotransmitters from vesicles into the cytoplasm and from the cytoplasm into the synapse . This compound also antagonizes the action of vesicular monoamine transporter 2 (VMAT2), resulting in the release of more neurotransmitters . These interactions contribute to the compound’s stimulant effects and its ability to relieve nasal congestion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 4 hours, indicating that its effects are relatively short-lived . Long-term exposure to this compound may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can provide temporary relief from nasal congestion and stimulate the central nervous system . At high doses, this compound can cause toxic or adverse effects, including increased heart rate, hypertension, and hyperglycemia . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including N-demethylation, C-oxidation, N-oxidation, dehydrogenation, and hydrolysis . These metabolic processes result in the formation of various metabolites, such as northis compound, cyclohexylacetoxime, cyclohexylacetone, and 4-hydroxythis compound . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function . This compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence this compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhexedrine can be synthesized through the catalytic hydrogenation of methamphetamine. The process involves the reduction of the aromatic ring of methamphetamine to a cyclohexane ring, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar hydrogenation process, utilizing catalysts such as palladium or platinum on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the aromatic ring .

Chemical Reactions Analysis

Types of Reactions

Propylhexedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRIVQIOJSSCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1007-33-6 (hydrochloride)
Record name Propylhexedrine [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID1023526
Record name (+/-) Propylhexedrine
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Molecular Weight

155.28 g/mol
Source PubChem
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Physical Description

Solid
Record name Propylhexedrine
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Mechanism of Action

Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters.
Record name Propylhexedrine
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CAS No.

101-40-6, 3595-11-7
Record name Propylhexedrine
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Record name Propylhexedrine [USP:INN:BAN]
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Record name PROPYLHEXEDRINE
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Record name Propylhexedrine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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